

# Physicochemical Profiling & Molecular Weight Derivation

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## Compound of Interest

Compound Name: Methyl 2-acetyl-6-(benzyloxy)benzoate

Cat. No.: B14040304

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Before deploying any intermediate in a multi-step synthetic campaign, rigorous physicochemical profiling is mandatory. The structural integrity of Methyl 2-acetyl-6-(benzyloxy)benzoate relies on three functional groups attached to a central benzene ring: a methyl ester at position 1, an acetyl group at position 2, and a benzyloxy ether at position 6.

By mapping the atomic composition, we derive the chemical formula  $C_{17}H_{16}O_4$ <sup>[1]</sup>. The exact molecular weight is calculated based on standard atomic weights:

- Carbon (C): 17 atoms  $\times$  12.011 g/mol = 204.187 g/mol
- Hydrogen (H): 16 atoms  $\times$  1.008 g/mol = 16.128 g/mol
- Oxygen (O): 4 atoms  $\times$  15.999 g/mol = 63.996 g/mol

This yields a molar mass of 284.31 g/mol <sup>[2][3]</sup>.

Table 1: Key Physicochemical Properties of  $C_{17}H_{16}O_4$

Property	Value	Analytical Significance
Molecular Formula	C17H16O4	Defines isotopic distribution patterns in MS.
Molecular Weight	284.31 g/mol	Standard reference for stoichiometric calculations.
Monoisotopic Exact Mass	284.104859 Da	Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors	0	Indicates lack of free hydroxyl/amine groups, confirming complete protection.
Hydrogen Bond Acceptors	4	Influences solubility and chromatographic retention times (e.g., normal-phase silica).

## Analytical Methodologies for Molecular Weight Verification

To ensure a self-validating experimental system, the theoretical molecular weight must be empirically confirmed using orthogonal analytical techniques.

High-Resolution Mass Spectrometry (HRMS) Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the gold standard for exact mass verification. Because MABB lacks basic amine groups but contains multiple oxygen atoms, it readily coordinates with protons and sodium ions in the ESI source.

- **Expected Adducts:** The analyst should calibrate the instrument to detect the protonated molecule  $[M+H]^+$  at  $m/z$  285.1127 and the sodium adduct  $[M+Na]^+$  at  $m/z$  307.0946[4].
- **Causality:** Observing the exact mass within a <5 ppm error margin definitively rules out isobaric impurities or incomplete reactions (such as the unbenzylated precursor, which would

appear at  $m/z$  195.0657).

Nuclear Magnetic Resonance (NMR) Spectroscopy While HRMS confirms the molecular weight,  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the regiochemistry.

- Causality: A common pitfall in phenoxide alkylation is competing C-alkylation. The successful O-benylation is self-validated in the  $^1\text{H}$  NMR spectrum by the appearance of a sharp singlet integrating to 2H at approximately  $\delta$  5.1–5.3 ppm, corresponding to the benzylic methylene protons ( $-\text{O}-\text{CH}_2-\text{Ph}$ ). The absence of unexpected aliphatic multiplets ensures that C-benylation did not occur[5].

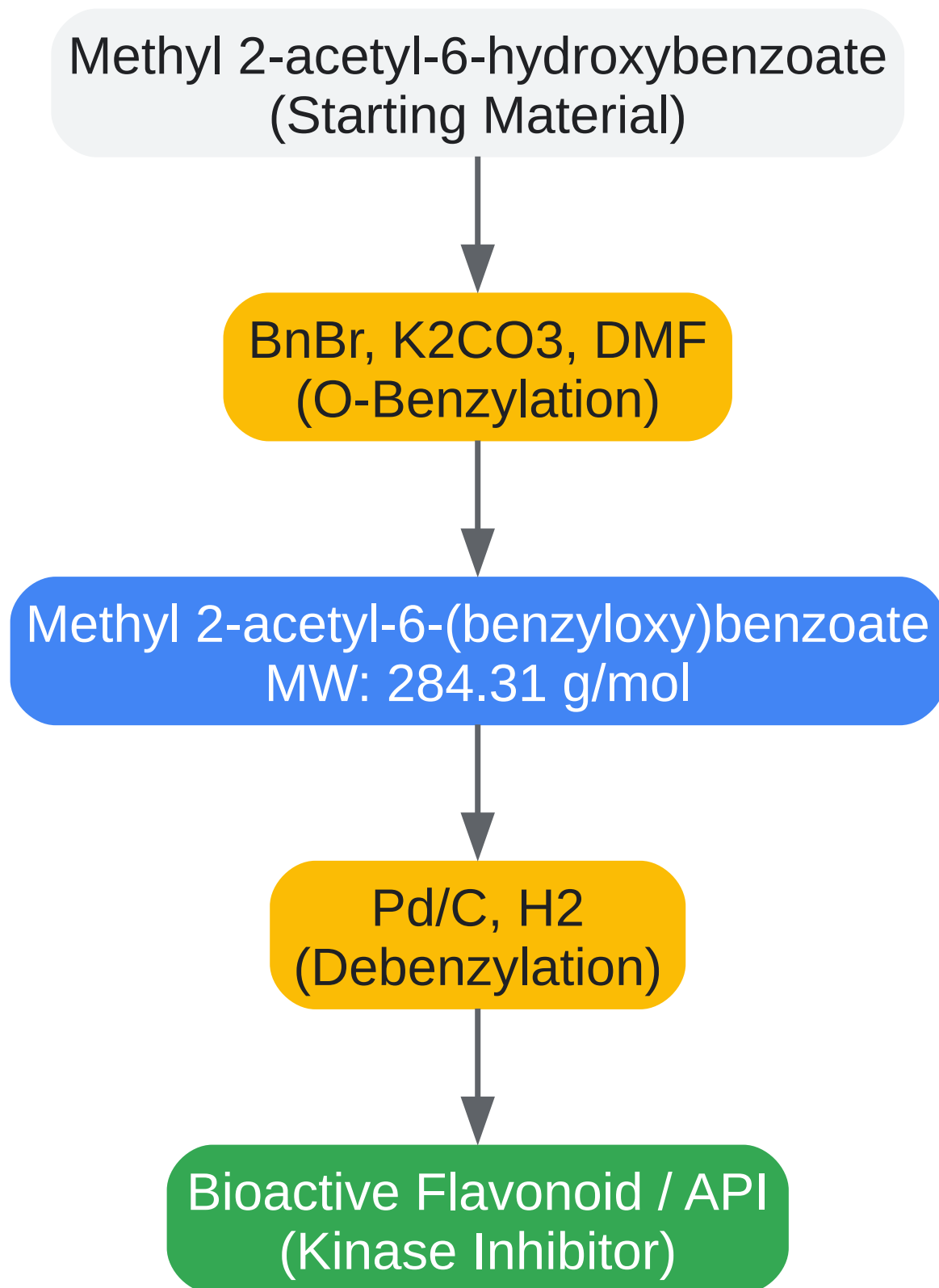
## Synthetic Workflow: Selective O-Benylation

The synthesis of MABB typically proceeds via the selective O-benylation of its phenolic precursor, Methyl 2-acetyl-6-hydroxybenzoate. The protocol below is engineered to maximize yield while preventing side reactions.

Step-by-Step Protocol:

- Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-acetyl-6-hydroxybenzoate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
- Base Addition: Add anhydrous Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (1.5 to 2.0 equivalents) to the solution and stir at 0 °C for 15 minutes[6].
  - Causality:  $\text{K}_2\text{CO}_3$  is specifically chosen over stronger bases like Sodium Hydride (NaH). The phenol is sufficiently acidic ( $\text{pK}_a \sim 10$ ) to be deprotonated by  $\text{K}_2\text{CO}_3$ . A stronger base or aqueous conditions could trigger the unwanted saponification (hydrolysis) of the methyl ester at position 1.
- Alkylation: Add Benzyl Bromide (BnBr) (1.2 equivalents) dropwise via a syringe.
  - Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic, driving the  $\text{S}_\text{N}2$  substitution with the electrophilic benzyl bromide to rapid completion[5].

- **Reaction & Monitoring:** Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) until the starting material is consumed.
- **Workup:** Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue via flash column chromatography on silica gel to yield pure Methyl 2-acetyl-6-(benzyloxy)benzoate.



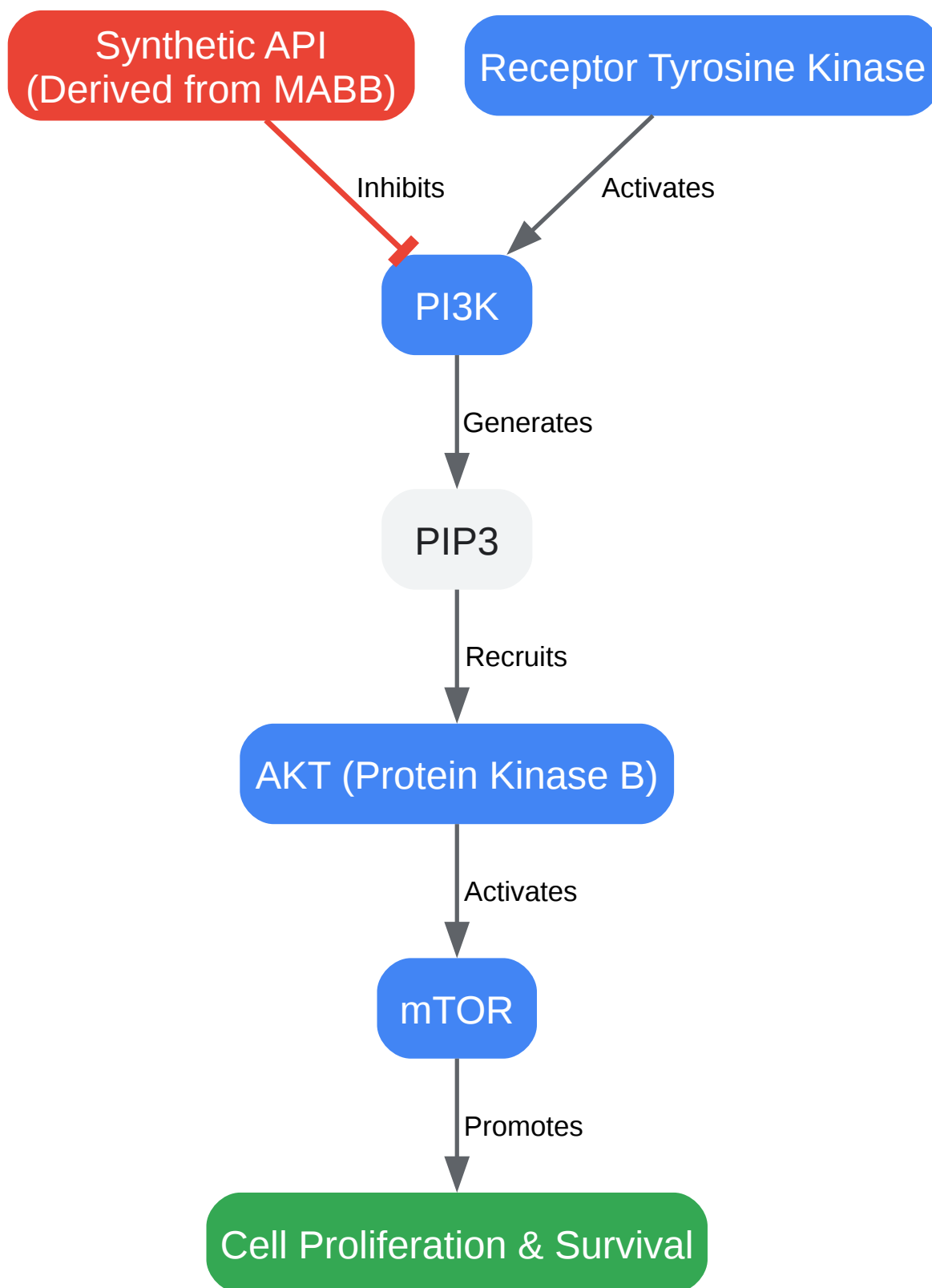
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Caption: Synthetic workflow from phenolic precursor to final API via O-benzoylation.

## Downstream Applications in Drug Development

In pharmaceutical development, MABB is rarely the final Active Pharmaceutical Ingredient (API). Instead, its 284.31 g/mol framework serves as a stable, orthogonally protected scaffold. The acetyl group at position 2 can undergo aldol condensations with benzaldehydes to form chalcones, which are subsequently cyclized into flavonoids.

Once the core skeleton is constructed, the benzyl ether at position 6 is cleaved (typically via catalytic hydrogenation using Pd/C and H<sub>2</sub>) to reveal a free hydroxyl group. This unmasked phenol is critical for binding interactions within the active sites of target proteins. For example, synthetic flavonoids derived from this pathway are potent inhibitors of the PI3K/AKT signaling cascade, a pathway frequently hyperactivated in oncology.



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Caption: Inhibition of the PI3K/AKT signaling pathway by the MABB-derived API.

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